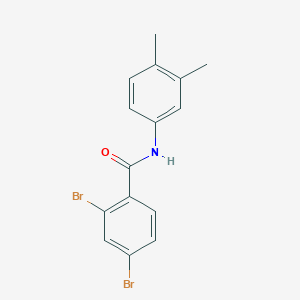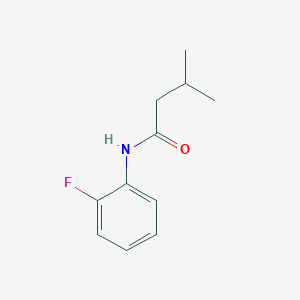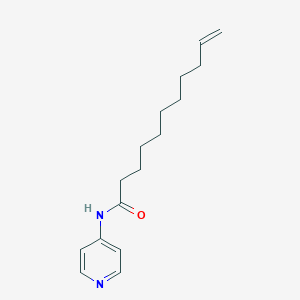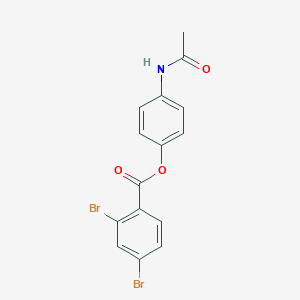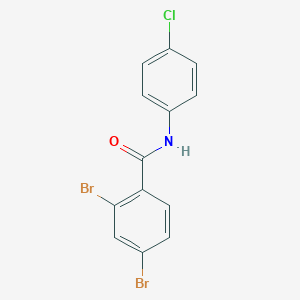
N-(4-bromo-3-methylphenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)pentanamide is a chemical compound that belongs to the class of amides. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)pentanamide involves the inhibition of certain enzymes, such as FAAH and COX-2. FAAH is responsible for the degradation of endocannabinoids, which are involved in the regulation of pain and inflammation. Inhibition of FAAH results in increased levels of endocannabinoids, leading to pain relief and reduced inflammation. COX-2 is involved in the production of prostaglandins, which are mediators of pain and inflammation. Inhibition of COX-2 results in reduced production of prostaglandins, leading to pain relief and reduced inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)pentanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has shown anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines. Furthermore, it has been investigated for its potential use as a tool for studying the endocannabinoid system and its role in pain and inflammation.
实验室实验的优点和局限性
N-(4-bromo-3-methylphenyl)pentanamide has several advantages for lab experiments. It is easy to synthesize and has shown potent activity against certain enzymes and cancer cell lines. Additionally, it has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. However, there are also limitations to its use in lab experiments. It has shown limited solubility in some solvents, which may affect its activity. Additionally, further studies are needed to determine its toxicity and potential side effects.
未来方向
There are several future directions for the study of N-(4-bromo-3-methylphenyl)pentanamide. One potential direction is the development of more potent inhibitors of FAAH and COX-2 for the treatment of pain and inflammation. Additionally, further studies are needed to determine its potential use as a building block in organic synthesis and as a precursor for the preparation of functional materials. Furthermore, more studies are needed to determine its toxicity and potential side effects, as well as its potential use as a tool for studying the endocannabinoid system.
合成方法
The synthesis of N-(4-bromo-3-methylphenyl)pentanamide involves the reaction of 4-bromo-3-methylbenzoic acid with pentanoyl chloride in the presence of a catalyst, such as triethylamine. The reaction proceeds through an acylation mechanism, where the pentanoyl chloride acts as an acylating agent, and the triethylamine functions as a base to deprotonate the 4-bromo-3-methylbenzoic acid. The resulting intermediate then reacts with the amine group of pentanoyl chloride to form N-(4-bromo-3-methylphenyl)pentanamide.
科学研究应用
N-(4-bromo-3-methylphenyl)pentanamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported as a potent inhibitor of certain enzymes, such as FAAH and COX-2, which are involved in the regulation of pain and inflammation. Additionally, it has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-(4-bromo-3-methylphenyl)pentanamide has been investigated for its potential use as a building block in organic synthesis and as a precursor for the preparation of functional materials.
属性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-5-12(15)14-10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI 键 |
RVOJLJMJORTDCM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Br)C |
规范 SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)
